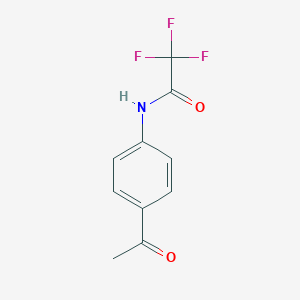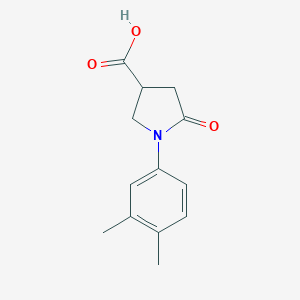![molecular formula C14H13N3O4 B187899 Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 5633-84-1](/img/structure/B187899.png)
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain.
Effets Biochimiques Et Physiologiques
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Additionally, it has been found to exhibit antioxidant activity, which can be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its potential as a candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to optimize its effectiveness.
Orientations Futures
There are several future directions for the research and development of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the primary directions is to further investigate its mechanism of action to optimize its effectiveness as a potential anticancer drug. Additionally, further research can be conducted to explore its potential applications in the treatment of various inflammatory diseases. Another direction for future research is to investigate the potential of this compound as an antioxidant and its potential use in the prevention of oxidative stress-related diseases. Finally, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of the compound with purity greater than 95%. It has potential applications in the field of medicinal chemistry, exhibiting significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain. Its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects makes it an exciting area of research for the future.
Méthodes De Synthèse
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is synthesized by the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with purity greater than 95%.
Applications De Recherche Scientifique
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
5633-84-1 |
|---|---|
Nom du produit |
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Formule moléculaire |
C14H13N3O4 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
methyl 5-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-7-5-3-4-6-8(7)17-12(18)9-10(13(17)19)15-16-11(9)14(20)21-2/h3-6,9-10,15H,1-2H3 |
Clé InChI |
IIIAVTLDDGZKOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

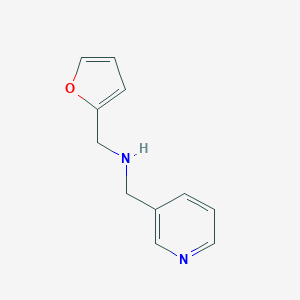
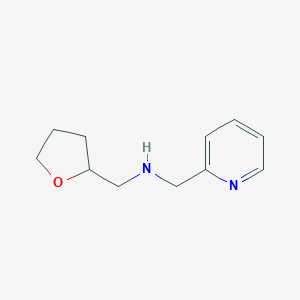
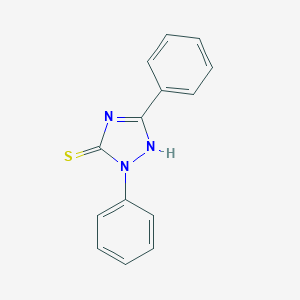
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
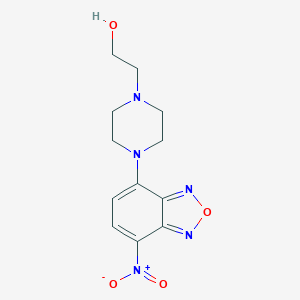
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
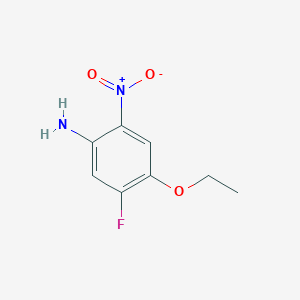
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
